

Alternate names for Cholesteryl (pyren-1-yl)hexanoate.

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Compound of Interest

Compound Name: Cholesteryl (pyren-1-yl)hexanoate

Cat. No.: B13780823

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An In-depth Technical Guide to **Cholesteryl (pyren-1-yl)hexanoate** and its Alternate Names

This guide provides a comprehensive overview of **Cholesteryl (pyren-1-yl)hexanoate**, a fluorescently labeled cholesterol ester. It is intended for researchers, scientists, and professionals in drug development who are interested in its properties and applications, particularly in the study of lipid membranes and cholesterol trafficking.

Alternate Names and Chemical Properties

Cholesteryl (pyren-1-yl)hexanoate is known by several alternate names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for conducting thorough literature searches and identifying the compound from various suppliers.

Property	Value
Primary Name	Cholesteryl (pyren-1-yl)hexanoate
Synonyms	3 β -Hydroxy-5-cholestene 3-(6-[1-pyrene])hexanoate, 5-Cholesten-3 β -ol 3-(6-[1-pyrene])hexanoate, 2,15-dimethyl-14-(6-methylheptan-2-yl)tetracyclo[8.7.0.0 ^{2,7} .0 ^{11,15}]heptadec-7-en-5-yl 6-(pyren-1-yl)hexanoate
Common Abbreviation	P6Chol
CAS Number	96886-70-3
Molecular Formula	C ₄₉ H ₆₄ O ₂
Molecular Weight	685.03 g/mol

Core Applications

Cholesteryl (pyren-1-yl)hexanoate is primarily utilized as a fluorescent probe in biomedical research. The pyrene moiety serves as a fluorophore, which allows for the detection and tracking of the cholesterol ester within biological systems. Key applications include:

- Monitoring Lipid Peroxidation: The fluorescence of the pyrene group can be quenched or altered during lipid peroxidation, making P6Chol a useful tool to study oxidative stress in membranes and lipoproteins.
- Investigating Cholesterol Trafficking and Metabolism: As a fluorescent analog of a cholesterol ester, it can be used to visualize the transport, storage, and metabolism of cholesterol esters in living cells.
- Studying Membrane Properties: The photophysical properties of the pyrene fluorophore are sensitive to the polarity and fluidity of its microenvironment, providing insights into the structure and dynamics of lipid membranes.

Experimental Protocols

While specific experimental protocols can vary depending on the application, the following provides a generalized methodology for using **Cholesteryl (pyren-1-yl)hexanoate** to monitor lipid peroxidation in lipoproteins, based on common practices for similar fluorescent lipid probes.

Objective: To assess the susceptibility of Low-Density Lipoproteins (LDL) to oxidation using **Cholesteryl (pyren-1-yl)hexanoate**.

Materials:

- **Cholesteryl (pyren-1-yl)hexanoate** (P6Chol)
- Isolated human LDL
- Phosphate-buffered saline (PBS), pH 7.4
- Copper (II) sulfate (CuSO_4) solution (oxidizing agent)
- Fluorescence spectrophotometer

Procedure:

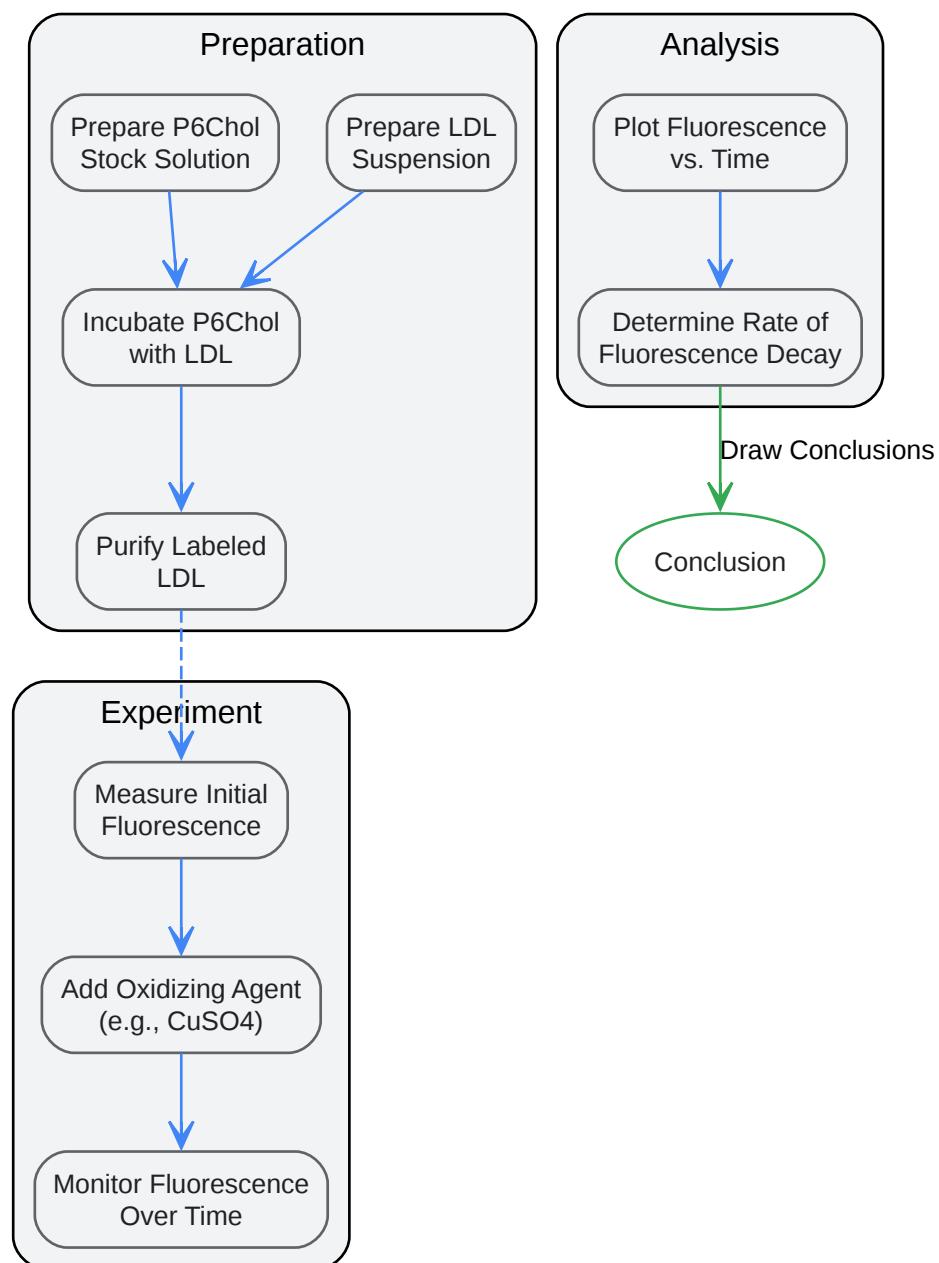
- **Lipoprotein Labeling:**
 - Prepare a stock solution of P6Chol in a suitable organic solvent (e.g., chloroform or dimethylformamide).
 - Add a small aliquot of the P6Chol stock solution to the isolated LDL suspension in PBS. The final concentration of the probe should be optimized to avoid self-quenching and significant perturbation of the lipoprotein structure.
 - Incubate the mixture for a sufficient time (e.g., 4-18 hours) at a controlled temperature (e.g., 37°C or room temperature) with gentle agitation to allow for the incorporation of the probe into the lipoprotein particles.
 - Remove unincorporated probe by dialysis or gel filtration chromatography.
- **Induction of Lipid Peroxidation:**

- Dilute the P6Chol-labeled LDL to a final desired concentration in PBS.
- Place the sample in a quartz cuvette for fluorescence measurements.
- Obtain an initial fluorescence reading (time zero).
- Initiate the oxidation reaction by adding a solution of CuSO₄ to the cuvette.
- Immediately begin monitoring the fluorescence intensity over time.

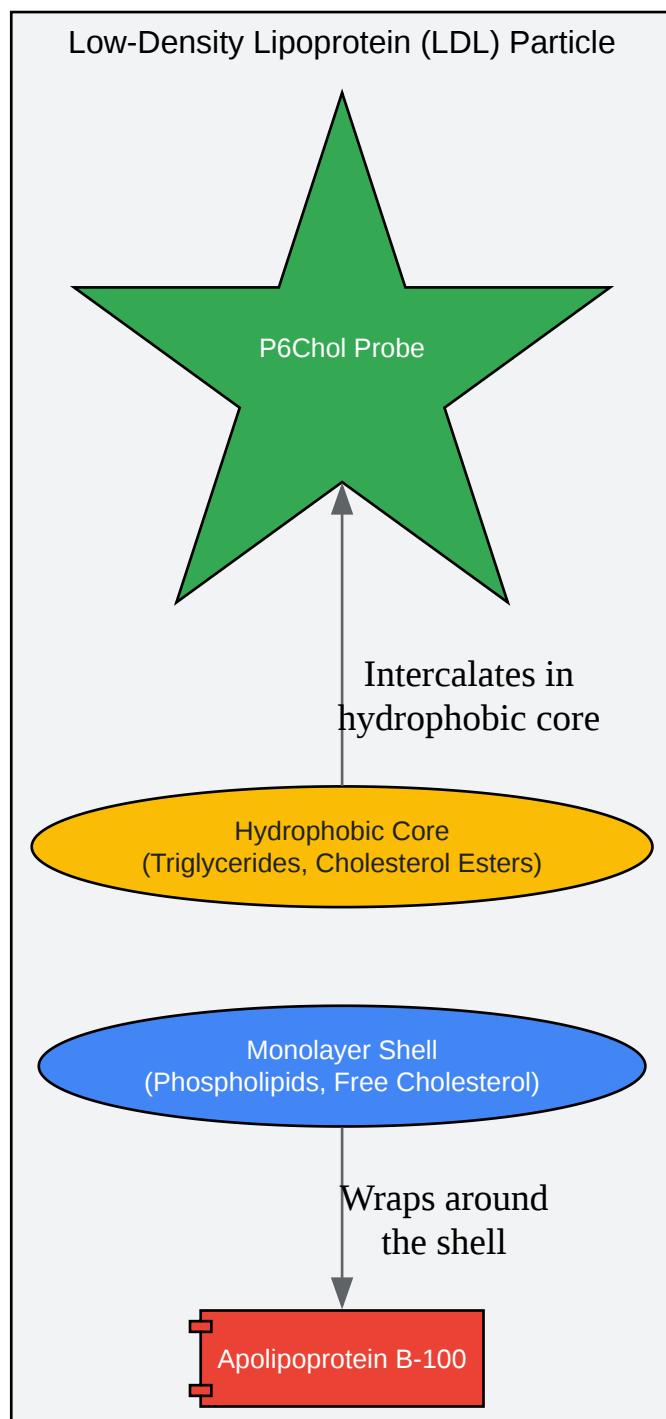
- Fluorescence Measurement:
 - Set the fluorescence spectrophotometer to the appropriate excitation and emission wavelengths for the pyrene monomer (e.g., excitation ~340 nm, emission ~375-400 nm).
 - Record the fluorescence intensity at regular intervals for the duration of the experiment. A decrease in pyrene fluorescence is indicative of its degradation due to the peroxidative process.
- Data Analysis:
 - Plot the fluorescence intensity as a function of time.
 - The rate of fluorescence decay can be used as a measure of the rate of lipid peroxidation.
 - Compare the decay kinetics under different experimental conditions (e.g., with and without antioxidants) to assess factors that influence lipid peroxidation.

Visualizations

The following diagrams illustrate conceptual workflows and relationships relevant to the use of **Cholesteryl (pyren-1-yl)hexanoate**.

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Workflow for Monitoring LDL Oxidation with P6Chol



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Localization of P6Chol in an LDL Particle

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com